TFQAYPLREA Displays 6.6-Fold Higher Affinity for RSV Mutant Protease Compared to Standard Substrate PPAVSLAMTMRR
In a direct kinetic comparison using a multi-mutant Rous sarcoma virus (RSV) protease (S38T/I42D/I44V/M73V/A100L/L104T/R105P/G106V/S107N), TFQAYPLREA exhibits a significantly lower Michaelis-Menten constant (KM) of 0.037 mM compared to the standard substrate PPAVSLAMTMRR, which has a KM of 0.244 mM under identical conditions [1][2]. This 6.6-fold lower KM value indicates a substantially higher binding affinity of the enzyme for TFQAYPLREA [1][2].
| Evidence Dimension | Binding Affinity (Michaelis-Menten Constant, KM) |
|---|---|
| Target Compound Data | KM = 0.037 mM |
| Comparator Or Baseline | PPAVSLAMTMRR (KM = 0.244 mM) |
| Quantified Difference | TFQAYPLREA has a 6.6-fold lower KM (0.037 vs 0.244 mM), indicating higher affinity |
| Conditions | RSV protease mutant S38T/I42D/I44V/M73V/A100L/L104T/R105P/G106V/S107N; reaction buffer details not provided in source |
Why This Matters
Higher binding affinity means TFQAYPLREA is a more sensitive and efficient substrate for detecting and characterizing this specific RSV protease mutant, enabling more robust enzyme assays with lower substrate concentrations.
- [1] BRENDA Enzyme Database. KM Value for TFQAYPLREA with RSV Protease Mutant (Entry 647771). View Source
- [2] BRENDA Enzyme Database. KM Value for PPAVSLAMTMRR with RSV Protease Mutant (Entry 647771). View Source
